N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-methoxybenzene-1-sulfonamide
Description
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core linked to a 4-methoxybenzenesulfonamide group via a methylene bridge. The 4-methoxy group enhances solubility through electron-donating effects, while the sulfonamide moiety is characteristic of bioactive molecules, often contributing to hydrogen bonding and target binding .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-20-13-5-7-15(8-6-13)23(18,19)17-11-14-12-21-16(22-14)9-3-2-4-10-16/h5-8,14,17H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAOYKJFMGAFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane structure . This intermediate is then subjected to further functionalization to introduce the sulfonamide and methoxybenzene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the literature:
*Estimated based on molecular formula C$ _{19} $H$ _{25} $NO$ _{5} $S.
Key Comparisons :
Core Structure and Substituents :
- The target compound’s 1,4-dioxaspiro[4.5]decane core is shared with S08 and AB15348 , but its 4-methoxybenzenesulfonamide group distinguishes it from S08 (4-nitrobenzenesulfonamide) and AB15348 (4-fluorobenzyl). The methoxy group enhances solubility compared to the electron-withdrawing nitro group in S08 , which may reduce bioavailability .
- Compound 10e replaces the spirocyclic core with a 1,4-diazepane ring, increasing molecular weight (375.49 vs. ~353.4) and introducing basic nitrogen atoms that could alter pharmacokinetics .
Synthetic Efficiency :
- S08 and related spirocyclic sulfonamides () are synthesized via allylation or coupling reactions (e.g., NaH-mediated alkylation), with yields up to 91% for simpler analogs. The target compound likely requires similar steps, but yields may vary due to steric hindrance from the methoxy group .
Analytical Characterization :
- S08 and 10e were validated using NMR, IR, and HRMS. The target compound’s $ ^1H $ NMR would likely show spirocyclic proton signals near δ 1.5–4.0 and methoxy singlet at δ ~3.8, comparable to 10e ’s δ 3.58 (bs, OCH$ _3 $) .
- IR spectra for sulfonamides typically exhibit S=O stretches near 1150–1250 cm$ ^{-1} $, as seen in 10e (1151 cm$ ^{-1} $) and S08 .
Functional Group Impact :
- Fluorine in AB15348 increases electronegativity and metabolic stability compared to the target’s methoxy group, which offers better solubility .
- Spiroxamine ’s tert-butyl group enhances lipophilicity, favoring membrane penetration, whereas the target’s methoxy group may improve water solubility .
Crystallography and Solid-State Properties: Compounds with spirocyclic cores (e.g., ’s pyrrolidinone derivative) form intramolecular hydrogen bonds (e.g., C–H···O), stabilizing their conformation. The target compound may exhibit similar packing behavior, influencing crystallinity and dissolution rates .
Research Implications
- Structure-Activity Relationships (SAR) : The 4-methoxy group’s electron-donating nature could enhance binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase), while the spirocyclic core’s rigidity may reduce off-target interactions.
- Synthetic Optimization : Lessons from S08 and 10e suggest that coupling agents like EDC/HOBt or NaH-mediated alkylation are viable for synthesizing the target compound, though purity challenges (e.g., 7.4 mol% impurities in S07 ) must be addressed .
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-methoxybenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 319.38 g/mol. The structure includes a sulfonamide group, which is known for its diverse pharmacological effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is significant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These results suggest that the compound could inhibit cell proliferation and induce apoptosis in cancer cells, warranting further investigation into its mechanism of action.
Case Studies
A notable case study involved the use of this compound in a preclinical model of arthritis. The administration of this compound resulted in a significant reduction in joint inflammation and pain compared to control groups. Histological analysis showed decreased synovial hyperplasia and lower levels of inflammatory markers.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety interacts with specific enzymes or receptors involved in inflammation and microbial resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
